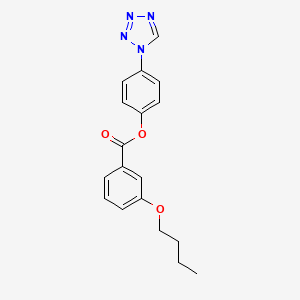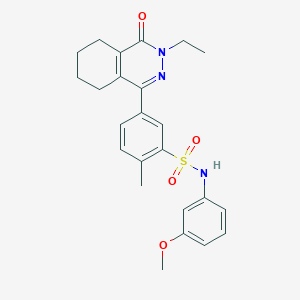![molecular formula C25H24N4O3 B11321185 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11321185.png)
2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(4-甲基苯基)乙烯基]-5-[4-(苯氧基乙酰基)哌嗪-1-基]-1,3-恶唑-4-腈是一种复杂的有机化合物,具有芳香环、哌嗪环和恶唑环等结构单元。
准备方法
2-[(E)-2-(4-甲基苯基)乙烯基]-5-[4-(苯氧基乙酰基)哌嗪-1-基]-1,3-恶唑-4-腈的合成通常需要多步有机反应。合成路线可能包括:
恶唑环的形成: 可以通过适当的前体进行环化反应来实现。
哌嗪环的引入: 这一步可能涉及亲核取代反应,将哌嗪环引入到分子中。
苯氧基乙酰基的连接: 可以通过酰化反应来完成。
最终组装: 通过偶联反应组装最终化合物,确保正确的构型和官能团的位置。
工业生产方法将涉及这些反应的规模化,优化温度、压力和溶剂选择等条件,以最大限度地提高产率和纯度。
化学反应分析
2-[(E)-2-(4-甲基苯基)乙烯基]-5-[4-(苯氧基乙酰基)哌嗪-1-基]-1,3-恶唑-4-腈可以进行各种化学反应,包括:
氧化: 可以使用高锰酸钾或三氧化铬等试剂氧化该化合物,形成氧化衍生物。
还原: 使用氢化铝锂等还原剂进行还原反应,可以还原分子中某些官能团。
取代: 芳香环可以发生亲电取代反应,在环上引入新的取代基。
水解: 该化合物可以在酸性或碱性条件下发生水解,分解成更小的片段。
这些反应中常用的试剂和条件包括强酸或碱、氧化剂、还原剂和各种溶剂。形成的主要产物取决于所使用的具体反应条件和试剂。
科学研究应用
2-[(E)-2-(4-甲基苯基)乙烯基]-5-[4-(苯氧基乙酰基)哌嗪-1-基]-1,3-恶唑-4-腈在科学研究中具有多种应用:
药物化学: 可以探索该化合物作为药物的潜力,特别是在开发针对特定生物途径的药物方面。
生物学研究: 它可以用于研究其与生物分子的相互作用及其对细胞过程的影响。
材料科学: 该化合物独特的结构使其可能在开发具有特定性质的新材料(例如导电性或荧光性)方面有用。
化学生物学: 它可以用作探针来研究各种生化途径和分子相互作用。
作用机制
2-[(E)-2-(4-甲基苯基)乙烯基]-5-[4-(苯氧基乙酰基)哌嗪-1-基]-1,3-恶唑-4-腈的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并影响下游信号通路。确切的分子靶标和通路将取决于特定的生物学环境和该化合物的构效关系。
相似化合物的比较
与 2-[(E)-2-(4-甲基苯基)乙烯基]-5-[4-(苯氧基乙酰基)哌嗪-1-基]-1,3-恶唑-4-腈类似的化合物包括:
这些化合物具有结构上的相似性,例如存在哌嗪环和芳香环。
属性
分子式 |
C25H24N4O3 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(2-phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H24N4O3/c1-19-7-9-20(10-8-19)11-12-23-27-22(17-26)25(32-23)29-15-13-28(14-16-29)24(30)18-31-21-5-3-2-4-6-21/h2-12H,13-16,18H2,1H3/b12-11+ |
InChI 键 |
VOTHPONXPCXDMV-VAWYXSNFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C#N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(benzylsulfanyl)-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321109.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321116.png)

![N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11321127.png)
![N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11321133.png)



![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11321141.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11321143.png)
![2-(2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11321145.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11321147.png)
![2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11321151.png)
![methyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11321152.png)
